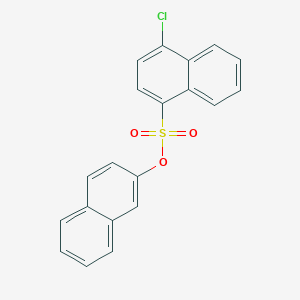![molecular formula C13H13Cl2N3O B6478021 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole CAS No. 1327528-86-8](/img/structure/B6478021.png)
5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole, also known as 5-DCPMO, is a novel oxadiazole-based compound that is being studied for its potential applications in scientific research. It is an organic compound that is composed of nitrogen, oxygen, carbon, and chlorine atoms. This compound has been found to be non-toxic and has shown promise in a variety of studies.
科学的研究の応用
5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme phosphoinositide-3-kinase (PI3K). PI3K is an important enzyme involved in cell signaling pathways, and its inhibition has been studied for its potential therapeutic applications in cancer, inflammation, and diabetes. This compound has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition has been studied for its potential therapeutic applications in Alzheimer’s disease and other neurological disorders.
作用機序
The mechanism of action of 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole is not yet fully understood. However, it is believed that the compound binds to and inhibits the activity of the target enzymes, PI3K and AChE. It is thought that the compound binds to the active sites of these enzymes and prevents them from carrying out their normal functions. This in turn inhibits the signaling pathways that these enzymes are involved in and may lead to the therapeutic effects that have been observed in studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, in studies that have been conducted, the compound has been found to inhibit the activity of PI3K and AChE, as discussed above. In addition, the compound has been found to be non-toxic and has shown promise as an effective inhibitor of these enzymes.
実験室実験の利点と制限
The main advantage of using 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole for lab experiments is its non-toxicity. This makes it an ideal compound for use in laboratory studies, as it does not pose any risks to the researchers or the environment. Additionally, the compound has been found to be an effective inhibitor of PI3K and AChE, making it a useful tool for studying these enzymes and their roles in various signaling pathways.
One limitation of using this compound for lab experiments is that its mechanism of action is not yet fully understood. As such, it is not yet clear how the compound is interacting with the target enzymes and what effects this is having on the signaling pathways that they are involved in. Additionally, the compound has not yet been tested in clinical trials, so its potential therapeutic applications are still unknown.
将来の方向性
There are a number of potential future directions for the study of 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole. The compound could be studied further to better understand its mechanism of action and how it is interacting with the target enzymes. Additionally, the compound could be tested in clinical trials to evaluate its potential therapeutic applications in cancer, inflammation, diabetes, and other diseases. Finally, the compound could be studied further to explore its potential applications in other areas, such as drug delivery and biotechnology.
合成法
5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole can be synthesized using a variety of methods. One method involves the reaction of 2,4-dichlorophenylmethylazetidine and 3-methyl-1,2,4-oxadiazole in the presence of a base catalyst. This reaction is carried out at a temperature of 70-80°C for 6-8 hours in an inert atmosphere to yield the desired compound. Another method involves the reaction of 2,4-dichlorophenylmethylazetidine and 3-methyl-1,2,4-oxadiazole in the presence of a palladium-catalyzed cross-coupling reaction. This reaction is carried out at a temperature of 80-90°C for 8-10 hours in an inert atmosphere to yield the desired compound.
特性
IUPAC Name |
5-[1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c1-8-16-13(19-17-8)10-6-18(7-10)5-9-2-3-11(14)4-12(9)15/h2-4,10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDNGKKMPXGAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B6477938.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B6477958.png)
![3-cyclopropyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one](/img/structure/B6477969.png)
![3-cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one](/img/structure/B6477977.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B6477986.png)
![1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477987.png)
![6-[(4-chlorophenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6477998.png)
![7-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6478004.png)
![1-({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6478006.png)
![3-(2-methylphenyl)-2-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6478012.png)
![2-{5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B6478029.png)

![1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6478048.png)